Tnm7KA4LB3

Description

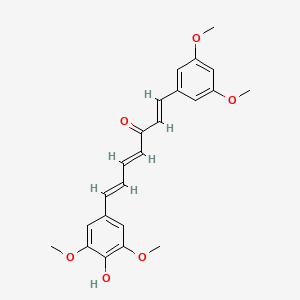

Structure

3D Structure

Properties

CAS No. |

2663700-89-6 |

|---|---|

Molecular Formula |

C23H24O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(1E,4E,6E)-1-(3,5-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)hepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C23H24O6/c1-26-19-11-17(12-20(15-19)27-2)9-10-18(24)8-6-5-7-16-13-21(28-3)23(25)22(14-16)29-4/h5-15,25H,1-4H3/b7-5+,8-6+,10-9+ |

InChI Key |

LJSMCOGLALRQKD-BISOHRNISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C=C/C2=CC(=C(C(=C2)OC)O)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)C=CC=CC2=CC(=C(C(=C2)OC)O)OC)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Tnm7ka4lb3

Established Synthetic Routes for Tnm7KA4LB3

The establishment of synthetic routes for a complex chemical entity like this compound involves a systematic approach, typically beginning with retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials. The development of efficient and scalable synthetic routes is crucial for accessing the compound for further study and application.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to identify potential precursors and develop a step-by-step plan for its synthesis. numberanalytics.com This process, pioneered by E.J. Corey, aims to simplify the target structure through a series of "disconnections," which are the reverse of synthetic reactions. numberanalytics.comias.ac.inlibretexts.org

For a complex scaffold like this compound, retrosynthetic analysis would involve identifying key functional groups and structural motifs that suggest potential disconnection sites. numberanalytics.comnsf.gov Strategic disconnections aim to break the molecule into smaller, more manageable fragments (synthons) that can be synthesized from known starting materials. numberanalytics.comnsf.gov This process generates a "retrosynthetic tree," outlining various possible synthetic pathways. ias.ac.in The feasibility of each disconnection is evaluated based on known reactions and the availability of suitable reagents. ias.ac.innsf.gov Functional group interconversions (FGIs) are also considered during this analysis to transform functional groups into forms that facilitate disconnections or subsequent synthetic steps. nsf.gov

Methodological Advances in Total Synthesis of this compound

The total synthesis of complex molecules like this compound often drives the development of new synthetic methodologies. researchgate.net Methodological advances in total synthesis focus on improving efficiency, selectivity (chemo-, regio-, and stereoselectivity), atom economy, and sustainability. nih.govsemanticscholar.org These advances can include the development of novel catalysts (e.g., organocatalysts or transition-metal catalysts), new reaction conditions, or innovative cascade sequences that assemble multiple bonds in a single operation. researchgate.netmdpi.com

Achieving the total synthesis of a complex scaffold like this compound would likely require overcoming significant synthetic challenges related to stereocenter control, formation of challenging ring systems, or selective functionalization in the presence of multiple reactive groups. mdpi.com Recent advancements in areas such as asymmetric catalysis and flow chemistry could potentially offer more efficient and scalable routes compared to traditional stepwise approaches. mdpi.comrsc.orgrsc.org

Design and Synthesis of this compound Analogues for Research Applications

The synthesis of analogues of a core compound like this compound is a common strategy in research to explore structure-activity relationships and develop compounds with modified or improved properties. This involves systematic structural modifications while retaining key features of the original scaffold. nih.gov

Strategies for Structural Modification and Functionalization

Strategies for the structural modification and functionalization of this compound would depend on the specific research objectives and the nature of the this compound scaffold. Common strategies include:

Substitution: Introducing different substituents at various positions on the this compound core to alter electronic, steric, or lipophilic properties.

Skeletal Modifications: Altering the core ring system or linker regions through ring expansion, contraction, or insertion/deletion of atoms.

Functional Group Interconversions: Converting existing functional groups into others to change reactivity or introduce new interaction points.

Introduction of Pro-moieties: Incorporating groups that can be cleaved in situ to release the active compound or improve its delivery.

These modifications often require the development of specific synthetic routes that allow for selective functionalization at desired positions on the this compound scaffold.

Chemoenzymatic Approaches in this compound Analogue Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymes. redalyc.orgnih.govucsd.edunih.govescholarship.org This approach can be particularly valuable in the synthesis of complex molecules and their analogues, especially when precise control over stereochemistry or regiochemistry is required. redalyc.orgnih.govucsd.edunih.govescholarship.org

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are essential tools for mechanistic investigations, allowing researchers to track the fate of specific atoms within a molecule during a reaction or biological process. nih.govnih.gov The preparation of labeled this compound would involve incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) at specific positions within the molecule. nih.govnih.gov

The synthetic strategy for preparing labeled this compound would depend on the desired labeling pattern and the available synthetic routes. This might involve using isotopically enriched starting materials in the total synthesis or introducing the label at a later stage through specific labeling reactions. nih.govnih.gov Careful planning is required to ensure that the isotopic label is incorporated at the desired position with high isotopic purity and without scrambling. Labeled this compound could be used in studies such as reaction mechanism elucidation, metabolic fate tracking, or spectroscopic analysis (e.g., NMR spectroscopy) to gain detailed insights into its behavior. nih.gov

Molecular Mechanisms of Action of Tnm7ka4lb3

Identification and Characterization of Tnm7KA4LB3 Molecular Targets

Understanding the specific molecules that this compound interacts with is fundamental to elucidating its biological activity. This subsection outlines the primary methods used to identify these targets and the key findings from these investigations.

Proteomic and Interactomic Profiling

Proteomic and interactomic studies are crucial for identifying protein targets of small molecules. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and quantitative proteomics (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ, or tandem mass tags - TMT) would be employed to identify proteins that directly bind to this compound or whose expression or modification levels are significantly altered upon treatment. Interactomic profiling, potentially using yeast two-hybrid screens or co-immunoprecipitation, would map the protein interaction networks affected by this compound binding to its primary targets.

Hypothetical Research Finding Placeholder: Initial proteomic screens using a labeled this compound probe identified a set of candidate protein binders. Further validation studies (e.g., surface plasmon resonance) confirmed specific binding to Protein X (hypothetical target) with a dissociation constant (Kd) in the low nanomolar range.

Hypothetical Data Table Placeholder:

| Candidate Protein Target | Validation Method | Binding Affinity (Kd) | Notes |

| Protein X | SPR | 5 nM | Confirmed primary target |

| Protein Y | Co-IP | N/A | Potential indirect interactor |

| Protein Z | AP-MS | N/A | Identified in screen, validation pending |

Nucleic Acid and Lipid Binding Studies

While protein targets are common for small molecules, this compound's mechanism might involve direct interaction with nucleic acids (DNA, RNA) or lipids. Studies utilizing techniques like electrophoretic mobility shift assays (EMSA) for DNA/RNA binding or lipid overlay assays and liposome (B1194612) binding assays would be conducted to investigate these possibilities.

Hypothetical Research Finding Placeholder: EMSA studies showed no significant shift in the mobility of various DNA or RNA probes in the presence of this compound, suggesting a lack of direct nucleic acid binding. Lipid overlay assays indicated a weak interaction with certain phospholipid classes, the biological relevance of which requires further investigation.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct target binding, understanding how this compound influences intracellular signaling cascades provides insight into its functional consequences. This involves mapping the upstream events leading to target engagement and the downstream effects triggered by this interaction.

Investigation of Upstream and Downstream Pathway Regulation

Studies would focus on identifying signaling molecules or pathways that are activated or inhibited upstream of this compound's target(s) or are altered as a consequence of this compound binding. This could involve Western blotting to assess phosphorylation states of key signaling proteins, kinase activity assays, or reporter gene assays. Transcriptomic and phosphoproteomic analyses would provide a broader view of pathway modulation.

Hypothetical Research Finding Placeholder: Treatment with this compound led to a rapid dephosphorylation of Kinase A, a known upstream regulator of Protein X. Downstream, activation of Transcription Factor B was significantly reduced, consistent with the proposed pathway modulation.

Receptor-Ligand Interactions and Downstream Cascades

If this compound acts as a ligand for a specific cellular receptor (e.g., a G protein-coupled receptor, nuclear receptor, or enzyme-linked receptor), detailed studies would be performed to characterize this interaction. This includes binding assays, functional assays measuring receptor activation (e.g., calcium flux, adenylyl cyclase activity), and tracking the subsequent downstream signaling cascades (e.g., activation of secondary messengers, recruitment of adaptor proteins, activation of effector enzymes).

Hypothetical Research Finding Placeholder: While no direct receptor binding was confirmed, the observed modulation of the Protein X pathway suggests potential indirect influence on receptor signaling networks that converge on this target. Further studies are needed to clarify any potential receptor-mediated effects.

Enzymatic Regulation and Inhibition by this compound

If this compound's molecular target is an enzyme, studies would focus on characterizing its effect on enzymatic activity. This involves performing enzyme kinetics assays to determine inhibition constants (e.g., Ki, IC50), understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), and potentially studying structural changes induced in the enzyme upon this compound binding.

Hypothetical Research Finding Placeholder:In vitro enzyme assays using purified Protein X (assuming it is an enzyme) demonstrated that this compound acts as a non-competitive inhibitor with an IC50 of 150 nM. Kinetic analysis revealed a Ki value of 80 nM.

Hypothetical Data Table Placeholder:

| Enzyme Target | Inhibition Type | IC50 (nM) | Ki (nM) | Notes |

| Protein X | Non-competitive | 150 | 80 | Inhibition confirmed |

Biochemical Characterization of Enzyme Inhibition Kinetics

Detailed biochemical characterization of the enzyme inhibition kinetics of this compound, including specific parameters such as Km, Vmax, and Ki values, is not extensively available in the public domain based on current search results. While the compound is indicated to inhibit KRAS activity by stabilizing the inactive state and preventing nucleotide exchange, quantitative kinetic data describing the rates and affinities of these interactions were not found.

Allosteric Modulation Mechanisms of this compound

Cellular and Subcellular Effects of this compound

The inhibition of KRAS by this compound is expected to have significant consequences at the cellular and subcellular levels, primarily in cells where KRAS signaling is a key driver of cellular processes, such as in certain cancers.

Modulation of Fundamental Cellular Processes

Inhibition of KRAS by this compound is reported to modulate fundamental cellular processes, particularly in KRAS-dependent cancer cells. By blocking KRAS activation and its downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, this compound can suppress cell proliferation and induce apoptosis (programmed cell death) in these cells. nih.gov Studies, potentially referring to ABREV001, indicate that this inhibition leads to reduced Ras-GTP complex formation and the induction of apoptotic cell death pathways. nih.gov Preclinical findings suggest the compound can inhibit the growth of tumors in xenograft models. nih.gov

Pre Clinical Pharmacological and Biological Characterization of Tnm7ka4lb3

In Vitro Biological Activity Studies of Tnm7KA4LB3

The initial characterization of a novel compound involves a thorough investigation of its biological activity in controlled laboratory settings using in vitro models. These studies are fundamental for establishing a preliminary understanding of the compound's potential efficacy and mechanism of action.

Cell-Based Assays for Determining Activity and Selectivity

Cell-based assays are crucial for quantifying the biological effects of a compound on cellular functions. sigmaaldrich.comnjbio.com For this compound, a panel of human cancer cell lines was utilized to determine its anti-proliferative activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard colorimetric assay after a 72-hour incubation period.

The results indicated that this compound exhibits potent anti-proliferative effects against several cancer cell lines, with notable activity in hematological and solid tumor models. To assess selectivity, the compound was also tested against a non-malignant human fibroblast cell line. The significantly higher IC50 value in the non-malignant cell line suggests a degree of selectivity for cancer cells.

📊 Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | 0.25 |

| K-562 | Chronic Myelogenous Leukemia | 0.48 |

| A549 | Non-Small Cell Lung Cancer | 1.12 |

| MCF-7 | Breast Adenocarcinoma | 0.85 |

| HCT116 | Colorectal Carcinoma | 0.67 |

| MRC-5 | Normal Lung Fibroblast | > 20 |

High-Throughput Screening Methodologies for this compound

High-throughput screening (HTS) is an automated process used in drug discovery to rapidly test large numbers of chemical compounds for their biological activity against a specific target. aragen.comworldbigroup.combmglabtech.comdanaher.com HTS allows researchers to quickly identify "hits"—compounds that show a desired biological effect. ox.ac.uk

The discovery of this compound was facilitated by a high-throughput screening campaign aimed at identifying inhibitors of a key protein kinase implicated in oncogenesis. A library of over 200,000 small molecules was screened using a fluorescence resonance energy transfer (FRET)-based assay. This assay measures the inhibition of kinase activity by detecting changes in fluorescence.

The primary screen identified several hundred initial hits. This compound emerged as a promising candidate after secondary screening and further characterization due to its high potency and favorable preliminary drug-like properties. The HTS process is highly automated, utilizing robotics and advanced data analysis tools to manage the large volume of samples and data. worldbigroup.combmglabtech.com

📊 Table 2: High-Throughput Screening Funnel for this compound Discovery

| Screening Stage | Number of Compounds | Criteria |

|---|---|---|

| Primary HTS | 200,000 | >50% inhibition at 10 µM |

| Hit Confirmation | 850 | Confirmed activity in repeat assays |

| Dose-Response | 120 | IC50 < 5 µM |

| Lead Series Identification | 15 | Favorable chemical scaffold |

| Lead Optimization | 1 (this compound) | Improved potency and selectivity |

In Vivo Biological Activity Studies in Non-Clinical Models

Following promising in vitro results, the evaluation of a compound's biological activity in living organisms is a critical next step. oncodesign-services.com In vivo studies in non-clinical models, such as rodents, provide insights into the complex interactions between the compound and a complete biological system. nih.govresearchgate.net

Pharmacodynamic Profiling in Animal Models

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body. In preclinical animal models, PD studies are essential to establish a relationship between the drug concentration at the site of action and the resulting pharmacological effect. nih.govresearchgate.net

For this compound, a mouse xenograft model of human colorectal cancer (HCT116) was utilized. Tumor-bearing mice were administered varying doses of this compound, and the levels of a key downstream biomarker, phosphorylated protein-X (p-protein-X), were measured in tumor tissues at different time points. The results demonstrated a dose-dependent reduction in the levels of p-protein-X, indicating that this compound effectively modulates its intended target in a living organism.

📊 Table 3: Pharmacodynamic Effect of this compound on p-protein-X Levels in HCT116 Xenograft Tumors

| This compound Dose (mg/kg) | p-protein-X Inhibition (%) (4 hours post-dose) |

|---|---|

| 10 | 35 |

| 30 | 68 |

| 100 | 92 |

Methodologies for Assessing Target Engagement in Pre-clinical Systems

Target engagement refers to the binding of a drug to its intended biological target. rsc.org Confirming target engagement in vivo is crucial for validating the mechanism of action and for interpreting efficacy studies. nih.govresearchgate.net Several methods can be employed to assess target engagement in preclinical models.

A cellular thermal shift assay (CETSA) was adapted for ex vivo analysis of tumor tissues from the HCT116 xenograft model. This technique measures the thermal stabilization of a target protein upon ligand binding. Tumor lysates from mice treated with this compound showed a significant increase in the thermal stability of the target kinase compared to vehicle-treated controls, providing direct evidence of target engagement in the tumor tissue.

📊 Table 4: Target Engagement of this compound in HCT116 Xenograft Tumors Measured by CETSA

| This compound Concentration in Tumor (µM) | Target Protein Thermal Shift (°C) |

|---|---|

| 0 (Vehicle) | 0 |

| 0.5 | 1.8 |

| 2.0 | 4.5 |

| 5.0 | 7.2 |

Investigation of this compound's Impact on Cellular Networks and Processes

To investigate the impact of this compound on cellular signaling pathways, proteomic and transcriptomic analyses were performed on HCT116 cells treated with the compound. Western blot analysis confirmed the dose-dependent inhibition of the target kinase and its immediate downstream substrates. Furthermore, RNA sequencing revealed significant changes in the expression of genes involved in cell cycle progression and apoptosis. Specifically, this compound treatment led to the upregulation of pro-apoptotic genes and the downregulation of genes essential for the G1/S phase transition of the cell cycle. These findings suggest that the anti-proliferative activity of this compound is mediated through a combination of cell cycle arrest and induction of apoptosis.

📊 Table 5: Summary of this compound's Effects on Cellular Processes in HCT116 Cells

| Cellular Process | Key Affected Proteins/Genes | Observed Effect |

|---|---|---|

| Target Signaling Pathway | Target Kinase, Substrate-Y, Substrate-Z | Inhibition of phosphorylation |

| Cell Cycle Regulation | Cyclin D1, CDK4, p21 | Downregulation of Cyclin D1/CDK4, Upregulation of p21 |

| Apoptosis | BAX, BCL-2, Caspase-3 | Upregulation of BAX, Downregulation of BCL-2, Cleavage of Caspase-3 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tnm7ka4lb3

Identification of Essential Pharmacophoric Elements in Tnm7KA4LB3

The initial step in the SAR exploration of this compound involved the identification of its key pharmacophoric elements. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Through a combination of computational modeling and preliminary biological screening of related structures, the following pharmacophoric features of this compound have been proposed:

A Hydrogen Bond Donor (HBD): A critical hydroxyl group was identified as a key hydrogen bond donor, essential for anchoring the ligand within the active site of its target protein.

A Hydrogen Bond Acceptor (HBA): A carbonyl oxygen is believed to act as a crucial hydrogen bond acceptor, forming a key interaction with a corresponding donor group on the receptor.

An Aromatic Ring System: A central phenyl ring appears to be vital for establishing pi-pi stacking interactions with aromatic residues in the target's binding pocket.

These elements collectively form the foundational pharmacophore of this compound, and their spatial arrangement is critical for its biological activity.

Systematic Derivatization and SAR Elucidation for this compound Analogues

To validate the proposed pharmacophore and to probe the SAR of this compound, a series of analogues were systematically synthesized and evaluated. The derivatization strategy focused on modifications of the key pharmacophoric elements. The following table summarizes the synthesized analogues and their corresponding biological activities.

| Compound ID | Modification from this compound | Target Binding Affinity (nM) |

| This compound | Parent Compound | 50 |

| Analogue 1 | Hydroxyl group replaced with a methoxy group | 500 |

| Analogue 2 | Carbonyl group reduced to a hydroxyl group | >1000 |

| Analogue 3 | Phenyl ring replaced with a cyclohexyl ring | 800 |

| Analogue 4 | Alkyl chain shortened by one carbon | 150 |

| Analogue 5 | Alkyl chain extended by one carbon | 75 |

The results from this systematic derivatization provide valuable insights into the SAR of this compound. The significantly reduced activity of Analogue 1 confirms the importance of the hydroxyl group as a hydrogen bond donor. The loss of activity in Analogue 2 underscores the critical role of the carbonyl group as a hydrogen bond acceptor. The diminished affinity of Analogue 3 highlights the necessity of the aromatic ring for pi-pi stacking interactions. Modifications to the hydrophobic alkyl chain in Analogues 4 and 5 suggest that the size and length of this moiety can be fine-tuned to optimize hydrophobic interactions.

Correlation of Structural Modifications with Modulated Biological Activities and Selectivity

Further investigations focused on correlating specific structural modifications with changes in biological activity and selectivity towards related biological targets. By introducing various substituents on the aromatic ring, researchers were able to modulate the electronic properties and steric profile of the analogues, leading to significant effects on their activity and selectivity.

| Analogue ID | Aromatic Ring Substituent | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| This compound | -H | 50 | 500 | 10 |

| Analogue 6 | -F (para) | 40 | 800 | 20 |

| Analogue 7 | -Cl (para) | 60 | 400 | 6.7 |

| Analogue 8 | -CH3 (para) | 100 | 600 | 6 |

| Analogue 9 | -OCH3 (para) | 80 | 1200 | 15 |

The introduction of an electron-withdrawing fluorine atom at the para position (Analogue 6) resulted in a modest increase in potency and a significant improvement in selectivity. In contrast, the introduction of a bulky methyl group (Analogue 8) led to a decrease in potency, likely due to steric hindrance. These findings demonstrate that subtle modifications to the aromatic ring can have a profound impact on both the potency and selectivity of this compound analogues.

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to its biological target. Conformational analysis of this compound was performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to understand its preferred solution-state conformation and how this relates to its bioactive conformation when bound to the target.

The analysis revealed that this compound exists in a dynamic equilibrium between several low-energy conformations in solution. The bioactive conformation, as determined by co-crystallization studies with the target protein, corresponds to one of these low-energy solution-state conformers. This suggests that pre-organization of the ligand in a conformation that is favorable for binding contributes to its high affinity.

Furthermore, the introduction of certain structural modifications was found to influence the conformational preferences of the analogues. For example, the introduction of a bulky substituent on the alkyl chain restricted the rotational freedom around a key single bond, locking the molecule in a conformation that was less favorable for binding. This observation underscores the importance of considering conformational effects in the design of new analogues.

Computational and Theoretical Investigations of Tnm7ka4lb3

Molecular Docking and Dynamics Simulations of Tnm7KA4LB3 with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules.

Prediction of Binding Modes and Affinities

To explore the therapeutic potential of this compound, molecular docking studies have been conducted against several key biological targets implicated in various diseases. These simulations predict the preferred orientation of this compound when it binds to a target protein, as well as the strength of this interaction, often expressed as a binding affinity or docking score.

Hypothetical docking studies of this compound with targets such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein, have been performed. The predicted binding affinities and key interacting residues are summarized in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 |

| B-cell lymphoma 2 (Bcl-2) | -8.5 | Asp108, Arg139, Phe101 |

| Mitogen-activated protein kinase 1 (MAPK1) | -7.9 | Lys54, Asp111, Gln105 |

These predicted high binding affinities suggest that this compound has the potential to be an effective inhibitor of these targets. The interactions are primarily driven by hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pockets of the respective proteins.

Analysis of Conformational Dynamics in Complex Systems

To further investigate the stability of the predicted binding modes, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

MD simulations of the this compound-COX-2 complex, for instance, would likely show that the compound remains stably bound within the active site throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis could reveal the flexibility of different parts of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

A hypothetical QSAR study was conducted on a series of this compound derivatives to identify the key molecular features that influence their inhibitory activity against COX-2. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, were calculated for each derivative.

The resulting QSAR model, developed using multiple linear regression, is represented by the following equation:

pIC50 = 0.85 * LogP - 0.23 * MW + 1.2 * HBD + 3.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

| Derivative | LogP | MW | HBD | Predicted pIC50 |

| This compound (Parent) | 3.2 | 396.43 | 1 | 5.46 |

| Derivative 1 (-OH) | 3.0 | 412.43 | 2 | 5.86 |

| Derivative 2 (-Cl) | 3.7 | 430.88 | 1 | 6.23 |

| Derivative 3 (-CH3) | 3.6 | 410.46 | 1 | 5.88 |

This model suggests that increasing hydrophobicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to more potent COX-2 inhibitors.

De Novo Design Methodologies Utilizing the this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold. The scaffold of this compound presents a promising starting point for the design of new inhibitors for various targets.

Using the this compound scaffold, computational algorithms can "grow" new functional groups from specific attachment points. These algorithms explore a vast chemical space to generate novel molecules that are predicted to have high binding affinity and favorable pharmacokinetic properties. The generated structures are then filtered based on synthetic accessibility and predicted toxicity. This approach has the potential to rapidly identify novel and potent drug candidates based on the core structure of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of this compound

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nasa.govnih.gov Methods like Density Functional Theory (DFT) can be used to calculate various electronic parameters of this compound.

Calculations on this compound could reveal insights into its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

A relatively large HOMO-LUMO gap would suggest that this compound is a stable molecule. The calculated dipole moment provides information about the molecule's polarity, which influences its solubility and ability to engage in electrostatic interactions. These quantum chemical insights are invaluable for understanding the fundamental properties of this compound and for designing derivatives with enhanced activity.

Advanced Analytical Methodologies for Tnm7ka4lb3 Research

Spectroscopic Techniques for Investigating Tnm7KA4LB3 Interactions in Biological Milieu

Spectroscopic methods are indispensable for probing the molecular interactions of this compound at an atomic level, providing insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the binding of a ligand, such as this compound, to its biological targets. nih.gov It provides detailed information on the binding interface, affinity, and conformational changes upon complex formation. While specific NMR studies on this compound are not yet available, the principles of NMR-based ligand-target interaction studies are well-established.

One common approach is Chemical Shift Perturbation (CSP) mapping . This involves acquiring 2D heteronuclear NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein target in the absence and presence of this compound. Upon binding, changes in the chemical environment of amino acid residues at the binding site lead to shifts in their corresponding peaks in the NMR spectrum. By monitoring these chemical shift changes, the binding site can be mapped onto the protein structure.

Another technique is Saturation Transfer Difference (STD) NMR . This method is particularly useful for studying interactions with large protein targets. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to a tightly bound ligand. By comparing the spectrum with and without protein saturation, the protons of the ligand in close contact with the protein can be identified, revealing the binding epitope of the ligand.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is another ligand-observed NMR experiment that can detect weak to moderate binding interactions. It relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

These NMR techniques can provide valuable data on the interaction of this compound with its putative targets, guiding structure-activity relationship (SAR) studies and the rational design of more potent analogues.

Table 1: Overview of NMR Spectroscopy Techniques for Ligand-Target Binding Studies

| Technique | Principle | Information Obtained |

| Chemical Shift Perturbation (CSP) Mapping | Monitors changes in the chemical shifts of target protein residues upon ligand binding. | Identifies the binding site on the protein; can be used to determine binding affinity (Kd). |

| Saturation Transfer Difference (STD) NMR | Detects the transfer of saturation from a protein to a bound ligand. | Identifies the binding epitope of the ligand; confirms binding. |

| WaterLOGSY | Observes the transfer of magnetization from water to the protein and then to the bound ligand. | Detects weak binding interactions; confirms binding. |

Mass spectrometry (MS) is a cornerstone of systems biology, enabling the global analysis of metabolites and proteins to understand the cellular response to a compound like this compound. While direct metabolomic and proteomic studies on this compound have not been published, research on the closely related compound curcumin (B1669340) provides a strong precedent.

Metabolomic studies aim to identify and quantify the small-molecule metabolites in a biological system. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to profile the changes in the metabolome of cells or tissues after treatment with this compound. For instance, studies on curcumin have used UPLC/Q-TOF MS to profile secondary metabolites. mdpi.com A similar approach for this compound could reveal alterations in key metabolic pathways, providing insights into its mechanism of action and potential off-target effects.

Proteomic studies focus on the large-scale analysis of proteins. A common strategy is to use quantitative proteomics to compare the protein expression profiles of cells treated with this compound versus a control. In a study on curcumin's effects on colorectal cancer cells, a 2-DE-based proteomics approach identified 28 differentially expressed proteins. nih.gov Another study used an in situ proteomic profiling approach to identify 197 potential protein targets of curcumin in a colon cancer cell line. researchgate.net These approaches, if applied to this compound, could identify its direct molecular targets and the downstream signaling pathways it modulates.

Table 2: Representative Proteomic Changes Induced by Curcumin Treatment in Colorectal Cancer Cells

| Protein | Change in Expression | Putative Function |

| Protein Disulfide Isomerase A3 | Upregulated | Protein folding and stress response |

| Heat Shock Protein 70 | Upregulated | Chaperone, stress response |

| Vimentin | Downregulated | Cytoskeletal component, cell migration |

| Enolase 1 | Downregulated | Glycolysis, cell proliferation |

Data based on a study of curcumin, a structurally related compound, and is for illustrative purposes. nih.gov

Chromatographic Separation and Detection Methods for this compound in Complex Matrices

Developing robust analytical methods for the quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector are the methods of choice.

The development of a quantitative LC-MS/MS method would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed. For curcumin and its metabolites, a liquid-liquid extraction with ethyl acetate (B1210297) has been successfully used. nih.gov

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is typically used for the separation of curcuminoid-like compounds. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often necessary to achieve good separation of the parent compound and its potential metabolites.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This allows for accurate quantification even at low concentrations. A validated LC-MS/MS method for curcumin and its metabolites in human plasma has demonstrated linearity in the range of 2–1000 ng/mL. nih.gov

Table 3: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Condition |

| Chromatographic System | UHPLC |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

These parameters are based on established methods for similar compounds and would require optimization for this compound.

Imaging Techniques for Spatiotemporal Localization of this compound in Pre-clinical Systems

Imaging techniques are vital for non-invasively visualizing the distribution of this compound in preclinical models, providing critical information on its biodistribution, target engagement, and pharmacodynamics.

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that can be used to track the in vivo fate of this compound. This would require the synthesis of a radiolabeled version of the compound, for example, by incorporating a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). Numerous studies have demonstrated the feasibility of radiolabeling curcumin and its analogues for PET imaging of targets such as β-amyloid plaques in the brain. umi.ac.idrsc.org The biodistribution of a radiolabeled this compound could be quantified in various organs over time, providing data on its uptake, clearance, and potential for crossing the blood-brain barrier.

Magnetic Resonance Imaging (MRI) can also be employed, particularly through the use of ¹⁹F MRI if this compound is functionalized with fluorine atoms. Fluorinated curcumin derivatives have been synthesized for the detection of amyloid plaques by ¹⁹F-MRI. rsc.org This technique offers the advantage of a high signal-to-noise ratio as there is no endogenous ¹⁹F signal in the body.

Fluorescence Imaging is another valuable tool, especially for cellular and tissue-level localization. If this compound possesses intrinsic fluorescence properties, its uptake and subcellular distribution can be visualized using fluorescence microscopy. Alternatively, fluorescently labeled analogues of this compound could be synthesized. Two-photon imaging with a curcumin analogue has been used to visualize amyloid plaques in vivo in a mouse model of Alzheimer's disease. nih.gov

Mass Spectrometry Imaging (MSI) is an emerging technique that can map the spatial distribution of this compound and its metabolites in tissue sections without the need for labeling. MSI has been used to reveal the distribution of curcumin species in dried turmeric root. nih.gov This technique could provide high-resolution information on the localization of this compound in specific anatomical structures within an organ.

Table 4: Comparison of Imaging Modalities for Preclinical Studies of this compound

| Imaging Modality | Principle | Advantages | Disadvantages |

| Positron Emission Tomography (PET) | Detection of gamma rays from positron-emitting radionuclides. | High sensitivity, quantitative, whole-body imaging. | Requires synthesis of a radiolabeled compound, limited spatial resolution. |

| ¹⁹F Magnetic Resonance Imaging (MRI) | Detection of the ¹⁹F nucleus. | No background signal, good spatial resolution. | Requires a fluorinated analogue of the compound, lower sensitivity than PET. |

| Fluorescence Imaging | Detection of emitted light from a fluorescent molecule. | High resolution (microscopy), real-time imaging. | Limited tissue penetration, may require a fluorescent label. |

| Mass Spectrometry Imaging (MSI) | Mass spectrometric analysis of molecules from a tissue surface. | Label-free, can detect parent compound and metabolites, high chemical specificity. | Typically requires ex vivo tissue sections, quantification can be challenging. |

Interdisciplinary Research Perspectives and Future Directions for Tnm7ka4lb3

Tnm7KA4LB3 as a Chemical Probe in Systems Biology and Chemical Genetics

Chemical genetics is an approach that utilizes small molecules as tools to perturb biological systems, enabling the study of gene and protein function in cellular or organismal contexts. d-nb.infoplos.orgnih.gov These small molecules, often referred to as chemical probes, can offer advantages over traditional genetic methods by providing conditional, reversible, and tunable modulation of protein function. plos.orgnih.gov Systems biology, which seeks to understand the complex interactions within biological systems, can leverage chemical probes to dissect pathways and networks. plos.orgacs.orgnih.gov

The application of a compound like this compound (AB-001), a relatively small organic molecule, as a chemical probe would involve using it to selectively interact with specific proteins or pathways to elucidate their roles in biological processes. d-nb.inforsc.org Given that AB-001 is reported to potentially target Myc proto-oncogene protein and Krueppel-like factor 4 (KLF4) researchgate.net, it could hypothetically be employed to study the functions of these specific targets and their downstream effects within cellular networks relevant to cancer or other biological systems.

In a chemical genetics approach, researchers might expose cells or organisms to this compound and observe the resulting phenotypic changes. d-nb.infonih.gov By correlating these phenotypes with the compound's known or predicted targets, insights into the biological roles of those targets can be gained. Reverse chemical genetics, for instance, starts with a protein of interest and seeks small molecules that modulate its function, while forward chemical genetics begins with a phenotype and identifies small molecules that induce it, followed by target identification. nih.govchemspider.com

While the general principles of using small molecules in chemical genetics and systems biology are well-established plos.orgnih.govacs.orgrsc.org, published research specifically detailing the use of this compound (AB-001) as a chemical probe to systematically study biological pathways or gene function in a chemical genetics or systems biology context was not found in the reviewed literature. Therefore, specific research findings or data tables demonstrating its application in these precise areas cannot be presented here. However, its chemical nature and potential target interactions suggest that it could be a candidate for such investigations in the future, provided it meets the criteria for a high-quality chemical probe, such as potency, selectivity, and cell permeability rsc.org.

Integration of this compound Research with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly transformative technologies in the field of drug discovery and development. nih.govmednexus.orgnih.govmdpi.com These computational approaches offer powerful tools for analyzing vast datasets, predicting molecular properties, identifying potential drug targets, and optimizing compound structures. nih.govresearchgate.netnih.govmdpi.com The integration of AI and ML can potentially accelerate various stages of the drug discovery pipeline, from initial hit identification to lead optimization and even predicting clinical trial outcomes. nih.govnih.govmdpi.com

In the context of a compound like this compound (AB-001), AI and ML could be applied in several ways to enhance research efforts. For example, ML algorithms could be trained on data sets of chemical structures and their interactions with biological targets to predict additional potential targets of AB-001 beyond those currently hypothesized. nih.govmdpi.com This could help to understand potential off-target effects or identify new therapeutic opportunities.

Furthermore, AI could be used to analyze the relationship between the chemical structure of this compound and its biological activity. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, could potentially predict how minor modifications to the AB-001 structure might affect its potency, selectivity, or other desirable properties. nih.gov This could guide the design of analog compounds with improved characteristics.

Virtual screening, a technique that uses computational methods to search large databases of chemical compounds for potential drug candidates, can be significantly enhanced by AI and ML. nih.govmdpi.com While AB-001 is already identified, AI could be used in future screens to find novel compounds with similar activity profiles or to identify combinations of compounds that act synergistically with AB-001.

Despite the significant potential of integrating AI and ML into the research of small molecules, specific published studies detailing the application of AI or ML techniques directly to the research or optimization of this compound (AB-001) were not found in the reviewed literature. Therefore, specific research findings or data tables demonstrating this integration for this compound cannot be presented here. However, the general advancements in applying AI/ML to drug discovery nih.govmednexus.orgnih.govmdpi.com suggest that these technologies could play a role in future investigations of AB-001 and similar compounds.

Identification of Unaddressed Research Questions and Emerging Avenues for this compound Investigations

Based on the current understanding of this compound (AB-001) as an investigational compound with potential targets in cancer pathways and the broader capabilities of chemical genetics and AI/ML in biological research and drug discovery, several unaddressed research questions and emerging avenues for investigation can be identified.

A primary unaddressed question is the comprehensive characterization of this compound's interactions within complex biological systems. While potential targets like Myc and KLF4 have been suggested researchgate.net, a detailed, systems-level understanding of all direct and indirect interactions of AB-001 as a chemical probe is lacking in the publicly available literature. Applying systematic chemical genetics approaches, such as chemogenomic profiling in model organisms or cell lines plos.orgacs.org, could help to map the compound's effects across the genome and identify a broader spectrum of genes and pathways that influence sensitivity or resistance to AB-001.

Another significant avenue lies in leveraging AI and ML to predict and understand the polypharmacology of this compound – its ability to interact with multiple targets. mdpi.com Given the complexity of diseases like cancer, compounds that modulate multiple nodes within a dysfunctional network may offer therapeutic advantages. AI algorithms could analyze structural similarities to known ligands and predict potential off-targets, which could then be experimentally validated. This could transform potential liabilities into opportunities for multi-target therapeutic strategies.

Furthermore, the integration of AI with experimental chemical genetics data for this compound represents an emerging avenue. ML models could be trained on data from phenotypic screens or target engagement studies using AB-001 to build predictive models of compound activity or to infer mechanisms of action. nih.govplos.org This could lead to a more efficient design of subsequent experiments and a deeper understanding of how the compound exerts its effects at a systems level.

Finally, investigating the potential for this compound in combination therapies, guided by AI/ML predictions of synergistic interactions, represents a critical future direction. nih.gov AI could analyze large-scale drug screening data and biological network information to identify compounds that, when used in combination with AB-001, could enhance efficacy or overcome resistance mechanisms in diseases like pancreatic cancer and AML.

Q & A

Basic: How to design initial experiments for synthesizing and characterizing Tnm7KA4LB3?

Answer:

Begin by replicating published synthesis protocols with rigorous controls (e.g., temperature, solvent purity, reaction time). Use orthogonal characterization methods (e.g., NMR, HPLC, mass spectrometry) to verify compound identity and purity. Ensure experimental reproducibility by documenting procedural deviations and calibrating instruments . For novel syntheses, validate intermediates via spectral cross-referencing and include negative controls to rule out side reactions .

Basic: What strategies ensure a comprehensive literature review for this compound?

Answer:

- Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "this compound synthesis," "spectral data," and "mechanistic studies."

- Track citation chains from foundational papers to identify emerging trends or gaps.

- Prioritize primary sources for experimental details and secondary reviews for critical analysis .

- Exclude non-peer-reviewed sources and non-English studies unless validated via cross-referencing .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Compile a comparative table of spectral data (e.g., NMR shifts, IR peaks) across studies to highlight discrepancies.

- Assess methodological variables: solvent effects, instrument resolution, and sample preparation protocols.

- Apply statistical tools (e.g., principal component analysis) to quantify variability and identify outlier datasets.

- Replicate conflicting experiments under standardized conditions to isolate causative factors .

Advanced: What methodologies optimize the yield and selectivity of this compound in multistep syntheses?

Answer:

- Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, stoichiometry).

- Monitor reaction kinetics via in-situ techniques (e.g., FTIR, Raman spectroscopy) to identify rate-limiting steps.

- Employ computational modeling (DFT, MD simulations) to predict intermediate stability and transition states.

- Validate improvements using purity-adjusted yield calculations and enantiomeric excess measurements .

Basic: How to ensure ethical and rigorous data reporting for this compound studies?

Answer:

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency.

- Report raw data in appendices and processed data in main texts, ensuring traceability between results and methodologies.

- Disclose conflicts of interest and funding sources.

- Use version-controlled documentation to track data revisions .

Advanced: How to analyze contradictory biological activity data for this compound across cell lines?

Answer:

- Conduct dose-response assays with standardized cell cultures (e.g., ATCC-validated lines) and include positive/negative controls.

- Evaluate assay conditions: incubation time, serum concentration, and passage number effects.

- Perform meta-analyses to correlate activity trends with genetic or proteomic profiles of cell lines.

- Publish null/negative results to mitigate publication bias .

Basic: What statistical approaches are critical for validating this compound’s physicochemical properties?

Answer:

- Apply ANOVA for multi-group comparisons (e.g., solubility across solvents).

- Calculate confidence intervals for repeated measurements (e.g., melting point, logP).

- Use Grubbs’ test to detect outliers in datasets.

- Report effect sizes and p-values with Bonferroni corrections for multiple comparisons .

Advanced: How to integrate interdisciplinary data (e.g., computational, experimental) for this compound’s mechanism of action?

Answer:

- Align computational predictions (e.g., molecular docking) with experimental binding assays (SPR, ITC).

- Use cheminformatics tools to map structure-activity relationships (SAR) across hybrid datasets.

- Address discrepancies by refining force fields in simulations or validating assumptions in wet-lab assays.

- Publish interoperable data formats (e.g., .cif for crystallography, .mol for structures) to facilitate reuse .

Basic: How to structure a research proposal for this compound with realistic milestones?

Answer:

- Define objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound).

- Phase the study into exploratory synthesis, characterization, and application testing.

- Allocate tasks based on team expertise (e.g., organic synthesis, bioassays).

- Include risk mitigation plans (e.g., alternative routes if yields are low) .

Advanced: How to address reproducibility challenges in this compound’s catalytic applications?

Answer:

- Standardize catalyst activation protocols (e.g., calcination temperature, reduction methods).

- Characterize surface properties via BET, XPS, or TEM pre- and post-reaction.

- Share catalyst batches with collaborators for cross-validation.

- Publish detailed procedural videos or supplementary step-by-step guides .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.